molecular formula C7H3Cl2NO B1310465 2,5-Dichlorobenzooxazole CAS No. 3621-81-6

2,5-Dichlorobenzooxazole

Cat. No. B1310465
CAS RN: 3621-81-6
M. Wt: 188.01 g/mol
InChI Key: JOXBFDPBVQGJOJ-UHFFFAOYSA-N
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Patent
US09102636B2

Procedure details

Subsequently, 5-chloro-2-mercaptobenzoxazole (3.1 g, 16.7 mmol) was dissolved in thionyl chloride (30 mL, 413 mmol). DMF (1.5 mL) was added and the reaction mixture was heated at 65° C. for 45 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove the excess SOCl2 (azetrope). The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave 2,5-dichlorobenzoxazole, compound 19, as a red oil (3.2 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.S(Cl)([Cl:14])=O>CN(C=O)C>[Cl:14][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(O2)S)C1
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added toluene (2×60 mL)
CUSTOM
Type
CUSTOM
Details
followed by evaporation each time
CUSTOM
Type
CUSTOM
Details
to remove the excess SOCl2 (azetrope)
DISSOLUTION
Type
DISSOLUTION
Details
The resultant crude product was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.